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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethyl)benzoyl chloride

Cat. No.: B2848716 Get Quote

An In-depth Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride: A Core

Reagent for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,

and spectroscopic properties of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (CAS No:

64507-07-9). As a key architectural element in modern synthetic chemistry, this molecule's

unique combination of a methoxy ether, an electron-withdrawing trifluoromethyl group, and a

reactive acyl chloride moiety makes it an invaluable building block for researchers in drug

discovery and materials science. This document delves into its structural characteristics,

reactivity profile, and safe handling protocols, offering field-proven insights and methodologies

for its effective application. The strategic placement of the trifluoromethyl group, in particular, is

a widely used strategy to enhance the metabolic stability and binding affinity of pharmaceutical

candidates.[1][2]

Chemical Identity and Structural Characteristics
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The

interplay between the electron-donating methoxy group and the powerfully electron-

withdrawing trifluoromethyl group creates a unique electronic environment that governs its

reactivity and physical properties.
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Identifier Value Source

IUPAC Name

2-methoxy-5-

(trifluoromethyl)benzoyl

chloride

[3][4]

CAS Number 64507-07-9 [3][4][5][6]

Molecular Formula C₉H₆ClF₃O₂ [4][5]

Molecular Weight 238.59 g/mol [3]

InChI Key
YRNOLZJRZSOMLM-

UHFFFAOYSA-N
[3]

Canonical SMILES
COC1=C(C=C(C=C1)C(F)

(F)F)C(=O)Cl

Physical Form Liquid [3]

Core Physical & Chemical Properties
The physical state and chemical stability of this reagent are critical considerations for its

storage and use in synthesis.
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Property Value / Observation Expert Commentary

Appearance Colorless to light yellow liquid.

The color can depend on

purity; aged samples may

develop a yellow hue due to

slight decomposition.

Boiling Point Data not available.

Based on analogues like 3-

(trifluoromethyl)benzoyl

chloride (184-186 °C at 750

mmHg), a high boiling point is

expected.[7] Purification is

typically achieved via vacuum

distillation.

Density Data not available.

Related fluorinated benzoyl

chlorides exhibit densities in

the range of 1.38-1.42 g/mL at

25 °C.[7]

Solubility

Reacts with protic solvents

(water, alcohols). Soluble in

common aprotic organic

solvents (e.g., THF, DCM,

Toluene).

The acyl chloride moiety is

highly susceptible to

nucleophilic attack by protic

solvents, leading to hydrolysis

or esterification. The

trifluoromethyl group enhances

solubility in polar aprotic

media.[1][8]

Chemical Stability
Moisture-sensitive. Store under

an inert atmosphere.

Hydrolysis by atmospheric

moisture yields the

corresponding carboxylic acid

and hydrochloric acid. Proper

inert atmosphere techniques

(e.g., nitrogen or argon

blanket) are essential for

preserving material integrity.
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Spectroscopic Profile: A Predictive Analysis
While a comprehensive public spectral database for this specific isomer is limited, its

characteristic features can be reliably predicted based on fundamental principles and

comparison with closely related structures.

¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm, integrating to 3H.

Aromatic Protons (Ar-H): Three protons in the aromatic region (approx. 7.0-8.0 ppm)

exhibiting a complex splitting pattern due to their positions relative to the diverse

substituents. The proton ortho to the carbonyl group will likely be the most downfield-shifted.

¹³C NMR Spectroscopy
The carbon spectrum provides key structural confirmations:

Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 165-170 ppm.

Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm due to strong one-bond

coupling with the three fluorine atoms.

Aromatic Carbons: Six distinct signals, with chemical shifts influenced by the substituents.

The carbon attached to the methoxy group will be shielded, while the carbon attached to the

CF₃ group will be deshielded.

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the highly polar functional groups:

C=O Stretch (Acyl Chloride): A very strong, sharp absorption band in the region of 1770-

1800 cm⁻¹. This is a hallmark feature and is shifted to a higher wavenumber compared to a

typical ketone due to the electronegativity of the chlorine atom.
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C-F Stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

C-O Stretch (Aryl Ether): Absorptions around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹

(symmetric).

Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show:

Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 isotope peak (~1/3 the

intensity) due to the presence of ³⁷Cl.

Key Fragments: A prominent fragment corresponding to the loss of the chlorine radical (M-

35), resulting in the acylium ion at m/z 203. Subsequent loss of carbon monoxide (CO) would

yield a fragment at m/z 175.

Reactivity and Synthetic Applications
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a potent acylating agent. The

electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-

withdrawing inductive effect of the adjacent trifluoromethyl group on the aromatic ring, making it

highly reactive toward nucleophiles.[8]

This reactivity makes it an ideal reagent for constructing amides, esters, and ketones, which

are common linkages in pharmacologically active molecules.

General Acylation Reaction Scheme:

The reaction is typically performed in the presence of a non-nucleophilic base (e.g.,

triethylamine, pyridine) to scavenge the HCl byproduct.

Experimental Protocols & Safe Handling
Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory.

The compound is classified as corrosive and causes severe skin burns and eye damage.[3][9]

It is also a lachrymator.[1]

Standard Protocol for Safe Handling and Storage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2848716?utm_src=pdf-body
https://www.smolecule.com/products/s906453
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh97ba1149?context=bbe
https://store.apolloscientific.co.uk/storage/msds/PC48455_msds.pdf
https://www.smolecule.com/products/s714870
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2848716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Engineering Controls: All manipulations must be conducted within a certified chemical fume

hood to prevent inhalation of vapors.[9]

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and

chemical splash goggles with a full-face shield.[9][10]

Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert

atmosphere (N₂ or Ar) to prevent exposure to air and moisture.

Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area.

[9][11] It should be stored away from incompatible materials such as water, alcohols, and

strong bases.[1][10]

Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water

for at least 15 minutes and seek medical attention.[9] Have appropriate spill cleanup

materials (e.g., dry sand, absorbent pads) readily available.

General Workflow for Amide Synthesis
This workflow outlines a robust and self-validating procedure for a typical acylation reaction.
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1. Preparation & Setup

2. Reaction

3. Work-up & Isolation

4. Purification & Analysis

Dissolve amine and base
in aprotic solvent

(e.g., DCM)

Cool amine solution
to 0 °C under N₂

atmosphere

Prepare solution of
2-methoxy-5-(trifluoromethyl)

benzoyl chloride in DCM

Add benzoyl chloride
solution dropwise
via addition funnel

Allow reaction to warm
to room temperature.

Monitor by TLC/LC-MS

Quench with H₂O or
sat. aq. NH₄Cl

Extract with organic
solvent (e.g., DCM)

Wash organic layer
(1M HCl, sat. NaHCO₃, brine)

Dry over Na₂SO₄,
filter, and concentrate

in vacuo

Purify crude product
(Flash Chromatography

or Recrystallization)

Characterize pure product
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for a typical amide coupling reaction.
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Detailed Methodology:

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, nitrogen inlet, and thermometer, dissolve the primary or secondary amine

(1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous

dichloromethane (DCM).

Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

Substrate Addition: Add a solution of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (1.05

eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes, ensuring

the internal temperature does not exceed 5 °C.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting amine is consumed.

Aqueous Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by

slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and

extract the aqueous layer with DCM.

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated

aqueous NaHCO₃, and brine to remove unreacted base and salts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel or by

recrystallization to obtain the final, high-purity amide.

Characterization: Confirm the structure and purity of the final compound using NMR, MS,

and IR spectroscopy.

Conclusion
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2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a highly functionalized and reactive

building block essential for modern organic synthesis. Its physical properties necessitate

careful handling, but its predictable reactivity and the valuable electronic characteristics

imparted by its substituents make it a powerful tool for creating complex molecules. This guide

provides the foundational knowledge and practical protocols required for researchers to safely

and effectively leverage this reagent in their synthetic endeavors, particularly within the fields of

pharmaceutical and agrochemical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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